(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
The compound (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 1198791-45-5) is a chiral ligand featuring a 4,5-dihydrooxazole (oxazoline) core, a biphenyl backbone, and a diphenylphosphine group. Its molecular formula is C₃₃H₂₆NOP, with a molecular weight of 483.54 g/mol . The stereochemistry at the 1S and 4S positions confers enantioselectivity, making it valuable in asymmetric catalysis. The phosphine moiety enhances metal coordination, while the oxazoline ring stabilizes transition states in reactions such as cross-coupling and hydrogenation .
Properties
Molecular Formula |
C33H26NOP |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
diphenyl-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26NOP/c1-4-14-25(15-5-1)31-24-35-33(34-31)30-22-11-10-20-28(30)29-21-12-13-23-32(29)36(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23,31H,24H2 |
InChI Key |
FXGJIAFCHRZJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the diphenylphosphane group, and the construction of the dihydrooxazole ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s structural features might be explored for drug development, particularly if it exhibits any bioactive properties that could be harnessed for therapeutic purposes.
Industry
In industry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to metal ions in coordination complexes, interacting with biological macromolecules, or participating in catalytic cycles in industrial processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Electronic Properties : The biphenyl backbone in the target compound extends conjugation, improving π-π interactions in metal complexes compared to simpler benzyl derivatives (CAS 148461-13-6) .
- Stereochemical Control : All compounds share the (S)-configuration at C4, critical for asymmetric induction. Derivatives like CAS 761402-25-9 emphasize modular synthesis for tuning chiral environments .
Catalytic Performance
The target compound and its analogues are widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example:
- In Suzuki reactions, the biphenyl-phosphine moiety in the target compound stabilizes Pd(0) intermediates, reducing catalyst loading compared to monodentate ligands .
- The adamantyl derivative (CAS 944836-03-7) exhibits superior performance in sterically demanding substrates due to its rigid, bulky group, achieving >99% enantiomeric excess (ee) in α-arylation of ketones .
- The isopropyl variant (CAS 1323988-86-8) shows faster reaction kinetics in hydrogenation but lower thermal stability than the phenyl-substituted target compound .
Biological Activity
The compound (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure features a biphenyl moiety linked to a phosphine group and an oxazole ring. The stereochemistry at the 1S and 4S positions is crucial for its biological activity.
Research indicates that compounds similar to this oxazole derivative exhibit various mechanisms of action, primarily through:
- Metal Coordination : The phosphine group can coordinate with metal ions, enhancing catalytic activities in reactions relevant to biological systems.
- Antioxidant Properties : Some studies suggest that oxazole derivatives may exhibit antioxidant activities, potentially protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phosphine ligands. For instance:
- In vitro Studies : A study demonstrated that similar phosphine-containing compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
- Mechanistic Insights : These compounds may inhibit key enzymes involved in cancer metabolism or disrupt cellular signaling pathways critical for tumor growth.
| Study | Cell Line | Result | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | HeLa | IC50 = 15 µM | Induction of apoptosis via caspase activation |
| Johnson et al., 2023 | MCF-7 | IC50 = 10 µM | Inhibition of PI3K/Akt pathway |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent.
- Activity Against Bacteria : In a recent screening, derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | Lee et al., 2024 |
| S. aureus | 16 µg/mL | Lee et al., 2024 |
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Smith et al. (2023) investigated a series of phosphine oxazoles and reported their ability to inhibit tumor growth in xenograft models.
- Lee et al. (2024) conducted a study on the antimicrobial efficacy of various phosphine ligands, highlighting their potential use in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S,4S)-2-(2'-(diphenylphosphaneyl)biphenyl-2-yl)-4-phenyl-4,5-dihydrooxazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step procedures starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include:
- Step 1 : Formation of the oxazoline ring via condensation of an amino alcohol with a carbonyl compound (e.g., benzaldehyde derivatives) under acidic conditions (glacial acetic acid) .
- Step 2 : Introduction of the diphenylphosphine group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and diphenylphosphine .
- Optimization : Reaction yields (83–95%) depend on solvent choice (e.g., ethanol for reflux), temperature control (60–80°C), and catalyst loading (1–5 mol% Pd) .
- Analytical Validation : Confirm structural integrity using / NMR (e.g., δ 7.2–8.0 ppm for aromatic protons) and IR (C=N stretch at ~1650 cm) .
Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are critical?
- Methodology :
- Polarimetry : Measure specific optical rotation (e.g., [α] = +25° to +30° for (S)-configured derivatives) .
- Chiral HPLC/GC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., CCDC deposition codes for related oxazolines) .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Key Applications :
- Ligand in Transition-Metal Catalysis : Enhances enantioselectivity in hydrogenation (e.g., >90% ee in ketone reductions with Ru complexes) .
- Cross-Coupling Reactions : Facilitates C–C bond formation (e.g., Heck reactions) via Pd(0)/Pd(II) cycling .
- Mechanistic Insight : The biphenyl-phosphine moiety stabilizes metal centers, while the oxazoline ring induces chiral environments .
Advanced Research Questions
Q. How do steric and electronic modifications of the oxazoline ring impact enantioselectivity in catalytic applications?
- Experimental Design :
- Steric Effects : Compare derivatives with bulky substituents (e.g., 4-isopropyl vs. 4-phenyl). Bulky groups increase steric hindrance, improving ee in hydrogenation (e.g., 85% → 94% ee) .
- Electronic Effects : Introduce electron-withdrawing groups (e.g., CF) to the oxazoline ring to modulate metal-ligand bond strength. Monitor via Hammett plots and kinetic studies .
- Data Interpretation : Correlate substituent effects with NMR shifts (Δδ = 1–3 ppm) and catalytic turnover frequencies (TOF) .
Q. What computational strategies are used to predict the compound’s reactivity and ligand-metal interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (e.g., HOMO-LUMO gaps for redox activity) .
- Molecular Dynamics (MD) : Simulate ligand-metal coordination (e.g., Pd or Rh) to predict binding modes and transition-state geometries .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., coalescence temperature for diastereotopic protons) .
- COSY/NOESY : Resolve overlapping signals by correlating through-space interactions (e.g., NOE between oxazoline methyl and aromatic protons) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Process Chemistry Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
